2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol
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Overview
Description
2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol is an organophosphorus compound characterized by the presence of both diethoxyphosphoryl and difluoro groups attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the CF2H group to various substrates . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted phenylethanol derivatives.
Scientific Research Applications
2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol involves its interaction with various molecular targets. The difluoroethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Another organophosphorus compound with antimicrobial properties.
Ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate: Used in asymmetric allylic alkylation reactions.
Uniqueness
2-Diethoxyphosphoryl-2,2-difluoro-1-phenylethanol is unique due to the presence of both diethoxyphosphoryl and difluoro groups, which confer distinct chemical and biological properties. Its ability to act as a hydrogen bond donor and its stability under various conditions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLJPQOTSBATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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